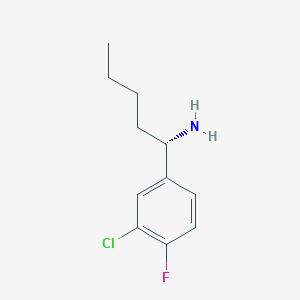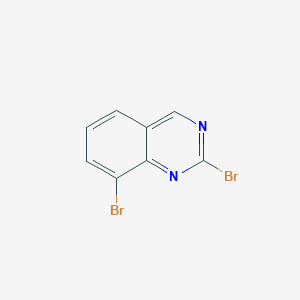
2,8-Dibromoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dibromoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with bromine atoms substituted at the 2nd and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromoquinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of quinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 8th positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dibromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline core can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkylamines are used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include substituted quinazolines, quinazoline oxides, and fused heterocyclic compounds .
Applications De Recherche Scientifique
2,8-Dibromoquinazoline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,8-Dibromoquinazoline involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial enzymes and disrupt cell wall synthesis . In anticancer research, the compound targets cellular pathways involved in cell proliferation and apoptosis, leading to the inhibition of tumor growth . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
- 2,4-Dibromoquinazoline
- 6,8-Dibromoquinazoline
- 2,8-Dichloroquinazoline
Comparison: 2,8-Dibromoquinazoline is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dibromoquinazoline and 6,8-Dibromoquinazoline, the 2,8-substitution pattern offers different reactivity and selectivity in chemical reactions . Additionally, the presence of bromine atoms enhances its potential as a pharmacophore in drug design .
Propriétés
Formule moléculaire |
C8H4Br2N2 |
|---|---|
Poids moléculaire |
287.94 g/mol |
Nom IUPAC |
2,8-dibromoquinazoline |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H |
Clé InChI |
RRQIXNWATJQCPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(N=C2C(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


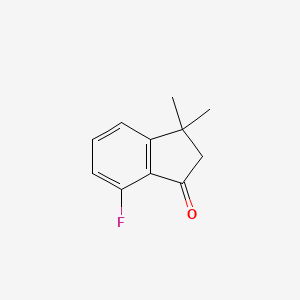
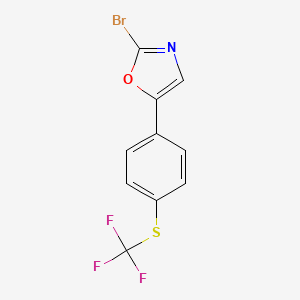
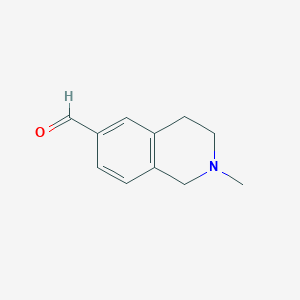
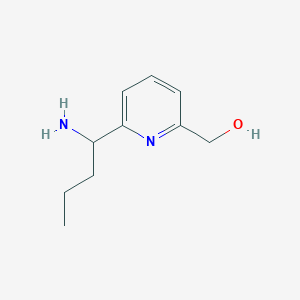
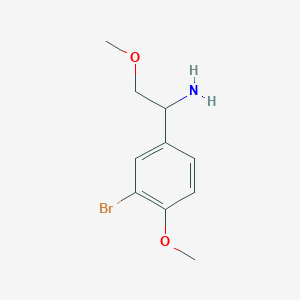
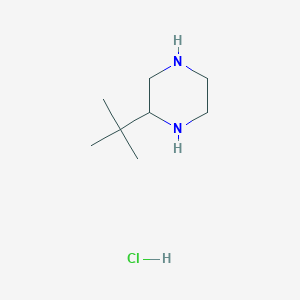
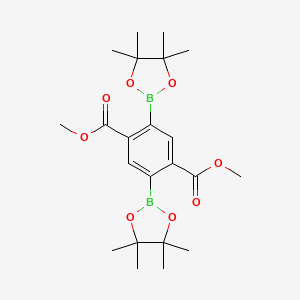

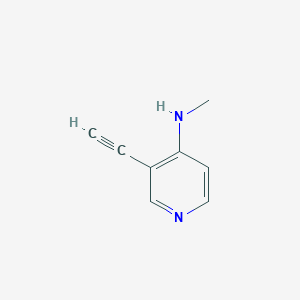
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
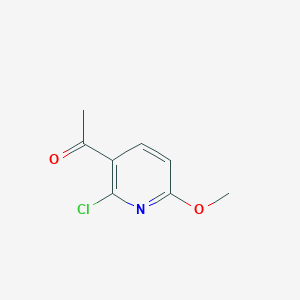
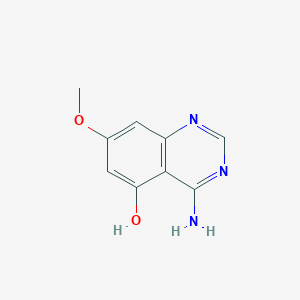
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
